An In-Depth Technical Guide to 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CAS: 24036-52-0)
An In-Depth Technical Guide to 6-Bromo-2H-1,4-benzoxazin-3(4H)-one (CAS: 24036-52-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its benzoxazinone core structure is a recognized pharmacophore, and the presence of a bromine substituent enhances its utility as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and its current and potential applications in pharmaceutical research, supported by experimental methodologies.
This compound serves as a crucial building block in the synthesis of more complex molecules, including small molecule renin inhibitors for the potential treatment of hypertension.[1] Furthermore, the broader class of benzoxazinones has demonstrated promising antimicrobial and anti-inflammatory properties, suggesting a wider therapeutic potential for derivatives of this core structure.[2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one is presented in the table below. This data has been compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 24036-52-0 | [1] |
| Molecular Formula | C₈H₆BrNO₂ | [1][5] |
| Molecular Weight | 228.04 g/mol | [1][5] |
| Appearance | White to pale cream solid/powder | [6] |
| Melting Point | 220-225 °C | [1] |
| IUPAC Name | 6-bromo-2H-1,4-benzoxazin-3(4H)-one | [6] |
| SMILES | Brc1ccc2OCC(=O)Nc2c1 | [1] |
| InChI Key | UQCFMEFQBSYDHY-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥95% | [6] |
Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
The synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one can be achieved through a two-step process starting from the commercially available 2-amino-5-bromophenol. The first step involves the N-acylation of the starting material with chloroacetyl chloride to form the intermediate, N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide. The subsequent step is an intramolecular Williamson ether synthesis (cyclization) to yield the final product.
Experimental Protocol
Step 1: Synthesis of N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide
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In a well-ventilated fume hood, dissolve 2-amino-5-bromophenol (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0 °C using an ice bath.
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Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide.
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The crude product can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one
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Dissolve the crude or purified N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
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Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2.0 equivalents), to the solution.
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Heat the reaction mixture to a temperature between 50-80 °C.
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Stir the reaction for 4-8 hours, monitoring its progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
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Collect the resulting precipitate by filtration, wash it thoroughly with water, and dry it under vacuum to yield 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
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The final product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis Workflow
Caption: Synthetic pathway for 6-Bromo-2H-1,4-benzoxazin-3(4H)-one.
Applications in Drug Discovery and Research
The unique structural features of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one make it a valuable scaffold in medicinal chemistry.
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Renin Inhibitors: This compound is a key intermediate in the synthesis of a series of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones, which have been designed and evaluated as potent and orally bioavailable small molecule inhibitors of renin.[1][7] Renin is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), and its inhibition is a therapeutic strategy for managing hypertension.
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Antimicrobial and Anti-inflammatory Agents: The benzoxazinone nucleus is present in various compounds exhibiting antimicrobial and anti-inflammatory activities.[2][4] While specific data for the title compound is limited, derivatives of 6-bromo-quinazolin-4-ones, which can be synthesized from related benzoxazinones, have shown significant antibacterial and antifungal activity.[2] Additionally, the broader class of benzoxazine derivatives has been investigated for its anti-inflammatory potential.[8]
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the biological activities associated with 6-Bromo-2H-1,4-benzoxazin-3(4H)-one and its derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
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Preparation of Stock Solution: Prepare a stock solution of 6-Bromo-2H-1,4-benzoxazin-3(4H)-one in a suitable solvent such as dimethyl sulfoxide (DMSO).
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Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
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Assay Procedure:
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In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
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Inoculate each well with a standardized suspension of the microorganism.
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Include positive (microorganism in medium without the compound) and negative (medium only) controls.
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Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
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-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Renin Inhibition Assay
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Reagents: Human recombinant renin, a suitable fluorogenic renin substrate, and an appropriate assay buffer.
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Assay Procedure:
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In a 96-well plate, add the assay buffer, the test compound (6-Bromo-2H-1,4-benzoxazin-3(4H)-one or its derivatives) at various concentrations, and the fluorogenic substrate.
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Initiate the reaction by adding human recombinant renin to each well.
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Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
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Include controls with no inhibitor and no enzyme.
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Data Analysis: Calculate the rate of the enzymatic reaction. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
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Animals: Use healthy adult Wistar or Sprague-Dawley rats.
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Procedure:
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Administer the test compound (orally or intraperitoneally) to the test group of animals. The control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin).
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After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce inflammation.
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Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
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Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the test group indicates anti-inflammatory activity.
Potential Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of benzoxazinone derivatives may be mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX). The following diagram illustrates a simplified potential mechanism.
Caption: Potential anti-inflammatory mechanism of benzoxazinone derivatives.
Conclusion
6-Bromo-2H-1,4-benzoxazin-3(4H)-one is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the demonstrated biological activities of its derivatives highlight its potential for the development of new therapeutic agents. This technical guide provides a foundational resource for researchers interested in exploring the synthesis and applications of this and related benzoxazinone compounds in drug discovery and development. Further investigation into the specific biological activities of the title compound is warranted to fully elucidate its therapeutic potential.
References
- 1. 6-ブロモ-2H-1,4-ベンゾオキサジン-3(4H)-オン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. mediresonline.org [mediresonline.org]
- 4. article.scirea.org [article.scirea.org]
- 5. vibrantpharma.com [vibrantpharma.com]
- 6. 6-Bromo-2H-1,4-benzoxazin-3(4H)-one, 95% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. Rational design of 6-(2,4-diaminopyrimidinyl)-1,4-benzoxazin-3-ones as small molecule renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijfans.org [ijfans.org]
